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Dichlorodiphenylsilane

Cat. No.: B1167291
CAS No.: 19801-00-4
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Description

Historical Trajectories and Early Research Contributions in Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane compound. wikipedia.orgsbfchem.com This marked the inception of a new branch of chemistry. sbfchem.com In the early 20th century, Frederic S. Kipping made extensive contributions to the field, pioneering the use of Grignard reagents to create alkyl and aryl silanes and was the first to prepare silicone oligomers and polymers. wikipedia.orgrichsilicone.com His work laid the groundwork for the industrial production of silicones. gtsi.hk The term "silicone" itself was coined by Kipping in 1904. wikipedia.org A significant breakthrough came in the 1940s with the development of the direct synthesis of methylchlorosilanes by Eugene G. Rochow, a process that became fundamental to the silicones industry. richsilicone.comacs.org These early discoveries and developments paved the way for the synthesis and application of a wide array of organosilicon compounds, including dichlorodiphenylsilane (B42835).

Foundational Role in Polysiloxane Synthesis and Materials Science

This compound is a crucial precursor in the synthesis of polysiloxanes, which are polymers that form the basis of silicone products. ontosight.aiinnospk.com The hydrolysis of this compound, where it reacts with water, leads to the formation of diphenylsilanediol (B146891). europa.eu This intermediate then undergoes condensation to form polysiloxane chains. europa.eu The properties of the resulting silicone polymers, such as thermal stability, flexibility, and durability, are highly valued in materials science. innospk.com

The inclusion of phenyl groups from this compound into the polysiloxane backbone enhances the thermal stability and refractive index of the resulting materials. This has led to their use in the production of high-performance silicone resins, polymers, and coatings. innospk.comresearchgate.net These materials find applications in diverse sectors, including automotive and electronics, for insulation, adhesives, and protective layers. innospk.cominnospk.com

Scope and Significance of this compound in Contemporary Chemical Synthesis Research

In modern chemical synthesis, this compound continues to be a valuable building block. Its reactivity allows it to serve as a precursor for a wide range of silicon-based materials. ontosight.ai Researchers are exploring its use in the synthesis of novel materials with tailored properties. For instance, it is used in the creation of host materials for blue phosphorescent organic light-emitting diodes (OLEDs), contributing to the advancement of display technologies. lookchem.comchemicalbook.com

Furthermore, this compound is employed in surface modification to impart desirable characteristics such as toughness, durability, and shock resistance to materials. lookchem.comchemicalbook.com Its application extends to the fabrication of semiconductor devices, where it aids in forming protective layers and enhancing the performance of electronic components. chemimpex.com The versatility of this compound also makes it a subject of study in the development of new synthetic methodologies, including photocatalytic reactions to form other valuable silicon reagents. lookchem.com

Overview of Major Research Paradigms and Challenges

Current research involving this compound is focused on several key areas. One major paradigm is the development of more efficient and sustainable synthetic routes for both this compound itself and the materials derived from it. numberanalytics.comresearchgate.net Life cycle assessments are being employed to evaluate the environmental impact of these new chemical methodologies. researchgate.net

A significant challenge lies in controlling the polymerization process to achieve polymers with specific molecular weights and distributions, which dictates the final properties of the material. researchgate.net Researchers are investigating various polymerization techniques, including polycondensation and ring-opening polymerization, to gain better control over the polymer architecture. researchgate.netnanochemres.org Another area of active research is the exploration of this compound in creating advanced materials for specialized applications, such as in permeable reactive barriers for groundwater remediation and in the synthesis of complex molecular frameworks. researchgate.netresearchgate.netacs.org Overcoming challenges related to the distribution and stability of these materials in various environments is a key focus. researchgate.net

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₀Cl₂Si innospk.com
Molecular Weight 253.20 g/mol sigmaaldrich.com
Appearance Colorless to yellow liquid ontosight.ailookchem.com
Odor Pungent ontosight.ailookchem.com
Boiling Point 305 °C innospk.comchemicalbook.com
Melting Point -22 °C innospk.com
Density 1.204 g/mL at 25 °C innospk.comchemicalbook.com
Flash Point 142 °C (closed cup) chemicalbook.comsigmaaldrich.com
Refractive Index n20/D 1.578 lookchem.comchemicalbook.com
Water Solubility Decomposes lookchem.comchemicalbook.com

Properties

CAS No.

19801-00-4

Molecular Formula

C12H10Cl2Si

Origin of Product

United States

Synthetic Methodologies for Dichlorodiphenylsilane

Direct Synthesis Routes: Mechanistic Considerations and Optimization Strategies

The direct synthesis, often referred to as the Rochow-Müller process, is a cornerstone of industrial organosilane production. This process typically involves the reaction of an organic halide with elemental silicon at elevated temperatures in the presence of a catalyst. For dichlorodiphenylsilane (B42835), the primary reactants are chlorobenzene (B131634) and silicon.

2 C₆H₅Cl + Si → (C₆H₅)₂SiCl₂

However, the direct process is often not perfectly selective and can yield a mixture of products, including phenyltrichlorosilane (B1630512) (C₆H₅SiCl₃), triphenylchlorosilane ((C₆H₅)₃SiCl), and other polysilanes. Optimization strategies are therefore crucial to maximize the yield of the desired this compound. Key parameters for optimization include reaction temperature, pressure, reactant feed rates, catalyst composition, and the use of promoters. The reaction of chlorobenzene is typically operated at temperatures between 300 to 450°C. google.com

Copper is the most widely used catalyst for the direct synthesis of organochlorosilanes. encyclopedia.pub It is typically introduced in the form of copper(I) chloride or copper(II) chloride, which is then reduced in situ. The catalytic efficiency is influenced by the particle size, method of synthesis, and crystallinity of the copper compound. encyclopedia.pub The use of nanosized copper catalyst precursors has been shown to increase selectivity towards dialkyldihalosilanes and shorten induction times in the direct synthesis. google.com

Promoters are frequently added in small quantities to the catalytic system to enhance the reaction rate and selectivity. Common promoters for the direct synthesis of organosilanes include zinc, tin, phosphorus, and aluminum. encyclopedia.pub These promoters can influence the formation of the active copper-silicon alloy and modify the electronic properties of the catalyst surface. For instance, zinc is known to promote the formation of the active Cu₃Si phase. researchgate.net The specific combination and concentration of promoters are critical for optimizing the synthesis of this compound.

A laboratory-scale synthesis of this compound from diphenylsilane (B1312307), which can be considered a variation of the direct synthesis approach, utilizes a copper-based system. In this method, diphenylsilane is reacted with anhydrous copper(II) chloride in the presence of copper(I) iodide as a promoter, yielding this compound in high yield. chemicalbook.com

For the large-scale production of this compound via the direct process, process intensification and efficient reactor design are paramount. Fluidized bed reactors are commonly employed in the industrial synthesis of organochlorosilanes. researchgate.netntnu.no These reactors provide excellent heat and mass transfer characteristics, which are crucial for controlling the highly exothermic direct synthesis reaction and maintaining a uniform temperature profile.

Process intensification strategies aim to improve the efficiency, safety, and environmental footprint of the production process. For chlorosilane production, this can involve the use of novel reactor designs, such as membrane reactors, which can integrate reaction and separation steps to improve product yield and reduce downstream processing. researchgate.netresearchgate.net A fluidized bed reactor coupled with a ceramic membrane has been demonstrated for the synthesis of dimethyldichlorosilane, where the membrane aids in the in-situ separation of the catalyst. researchgate.net While not specifically documented for this compound, such technologies represent a potential avenue for process intensification.

The design of the reactor, including the gas distributor and the potential for back-flushing, can significantly impact the conversion of silicon and the selectivity of the reaction. researchgate.net Computational fluid dynamics (CFD) modeling is increasingly being used to simulate and optimize the performance of reactors for chlorosilane synthesis.

Grignard and Organolithium Reagent Approaches: Stoichiometric Control and Yield Enhancement

Grignard and organolithium reagents are powerful tools in organic synthesis for the formation of carbon-silicon bonds. These methods offer an alternative to the direct process and are particularly useful for laboratory-scale synthesis and the production of specialty organosilanes.

The Grignard route to this compound typically involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide or phenylmagnesium chloride) with a silicon tetrahalide, most commonly silicon tetrachloride (SiCl₄). jxpinhan.comgelest.com The reaction proceeds through nucleophilic substitution of the chloride ions on the silicon atom by the phenyl groups from the Grignard reagent.

A significant challenge in this synthesis is controlling the degree of substitution to selectively obtain this compound. The reaction can proceed to form a mixture of phenyltrichlorosilane, this compound, triphenylchlorosilane, and tetraphenylsilane. acs.org Stoichiometric control is therefore critical. By carefully controlling the molar ratio of the Grignard reagent to silicon tetrachloride, the yield of the desired product can be maximized. Generally, a molar ratio of approximately 2:1 of phenylmagnesium halide to silicon tetrachloride is used to favor the formation of this compound. jxpinhan.com

To further enhance the yield and selectivity, co-coupling reactions can be employed. This involves reacting the phenyl Grignard reagent with a mixture of a trichlorosilane (B8805176) (like phenyltrichlorosilane) and a phenylchlorosilane. The mole ratios of the ether solvent, trichlorosilane, phenylchlorosilane, and an aromatic coupling solvent to the phenyl Grignard reagent are carefully controlled to maximize the yield of diphenylchlorosilanes. google.com

Table 1: Stoichiometric Control in Grignard Synthesis of Diphenylchlorosilanes An interactive data table will be generated here based on the provided information.

Phenyl Grignard Reagent Silicon Source Molar Ratio (Grignard:Silicon Source) Key Condition Primary Product Reference
Phenylmagnesium halide Silicon tetrachloride ~2:1 Controlled addition This compound jxpinhan.com
Phenylmagnesium chloride Methyltrichlorosilane & Phenylmethyldichlorosilane 1:1.2:0.3 (Grignard:MeSiCl₃:PhMeSiCl₂) Diethyl ether solvent, Toluene coupling solvent Diphenylmethylchlorosilane google.com

Organolithium reagents, such as phenyllithium, can also be used in a similar manner to Grignard reagents for the synthesis of this compound. Phenyllithium is a more reactive nucleophile than its Grignard counterpart and will also react with silicon tetrachloride to produce a mixture of phenylchlorosilanes. Similar to the Grignard approach, stoichiometric control is essential to direct the reaction towards the desired this compound product.

Hydrosilylation-Based Synthesis Routes and Functionalization

Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. While it is a major route for the synthesis of many organosilanes, its application for the direct synthesis of this compound from simple aromatic precursors is less common.

One potential hydrosilylation-based route involves the reaction of benzene (B151609) with a hydridochlorosilane, such as dichlorosilane (B8785471) (H₂SiCl₂) or trichlorosilane (HSiCl₃), at elevated temperatures and pressures in the presence of a catalyst. The reaction of benzene with trichlorosilane is known to produce phenyltrichlorosilane. It has been shown that reacting benzene with a mixture of dichlorosilane and trichlorosilane can lead to the formation of phenyldichlorosilane (B156791) and diphenyldichlorosilane.

The transition metal-catalyzed hydrosilylation of alkenes is a well-established process, with platinum and rhodium complexes being common catalysts. researchgate.netnih.gov While not a direct route to this compound from benzene, functionalized phenyl-containing olefins could potentially be hydrosilylated and subsequently converted to this compound, though this would represent a multi-step and less direct synthetic pathway.

Novel Precursor Development and Advanced Synthetic Strategies for this compound

Research into the synthesis of organosilanes is ongoing, with a focus on developing more efficient, selective, and environmentally benign methods. This includes the development of novel precursors and advanced synthetic strategies.

For this compound, novel precursors could include functionalized silanes that are more readily converted to the target molecule. For example, the synthesis from diphenylsilane and copper(II) chloride represents a route from a different silicon precursor compared to elemental silicon or silicon tetrachloride. chemicalbook.com The development of new organometallic reagents, such as silylzinc reagents, offers alternative pathways for the formation of silicon-carbon bonds with potentially different reactivity and selectivity profiles compared to Grignard or organolithium reagents. rameshrasappan.com

Advanced synthetic strategies may involve the use of novel catalytic systems, such as dual-catalyst systems, or the application of new reactor technologies to improve reaction control and efficiency. chemicalprocessing.com The use of machine learning and Bayesian optimization is also emerging as a tool for the rapid optimization of reaction conditions in chemical synthesis, which could be applied to improve the yield and selectivity of this compound production. github.io Furthermore, the development of continuous flow reactors for organometallic reactions offers potential for improved safety, scalability, and process control compared to traditional batch processes.

Reaction Mechanisms and Kinetics of Dichlorodiphenylsilane Transformations

Hydrolysis and Condensation Polymerization Pathways of Dichlorodiphenylsilane (B42835)

The transformation of this compound into polysiloxanes proceeds via a two-stage process: an initial rapid hydrolysis of the silicon-chlorine (Si-Cl) bonds, followed by a slower condensation polymerization of the resulting silanol (B1196071) intermediates.

Kinetics of Hydrolysis and Oligomerization of this compound

The hydrolysis of this compound is a vigorous reaction where both chlorine atoms are replaced by hydroxyl (-OH) groups to form diphenylsilanediol (B146891), ((C₆H₅)₂Si(OH)₂), and hydrochloric acid (HCl). nih.gov

(C₆H₅)₂SiCl₂ + 2H₂O → (C₆H₅)₂Si(OH)₂ + 2HCl

This initial step is typically very fast. While specific kinetic data for this compound is not as extensively documented as for alkoxysilanes, studies on chlorosilanes in general indicate that the hydrolysis rate is significantly faster than that of analogous alkoxysilanes due to the better leaving group ability of chloride compared to an alkoxide group. gelest.com In the presence of excess water, the hydrolysis reaction is often considered to follow pseudo-first-order kinetics with respect to the silane (B1218182) concentration. nih.govscienceopen.com

Mechanistic Insights into Siloxane Bond Formation from this compound

Theoretical and computational studies on related chlorosilanes provide significant insight into the mechanism of siloxane bond formation. The condensation between two silanol molecules, such as diphenylsilanediol, is not a simple bimolecular collision. Instead, it proceeds through a more complex, solvent-assisted pathway.

In the gas phase, the direct condensation of silanols has a high activation energy barrier, calculated to be between 20 to 30 kcal/mol for simple silanols. iastate.edu However, the reaction proceeds rapidly in solution because water molecules play a crucial catalytic role. The mechanism involves the formation of a hydrogen-bonded complex between the reacting silanols and one or more water molecules. iastate.edu This complex facilitates a low-energy transition state where a proton is transferred from one silanol to another via the water molecule "bridge," leading to the elimination of a water molecule and the formation of the stable siloxane linkage. iastate.edu The presence of even a single additional water molecule has been shown computationally to reduce the activation barrier to near zero, explaining the facility of the reaction in aqueous or moist environments. iastate.edusemanticscholar.org

Influence of Catalysis on this compound Polymerization Dynamics

The kinetics of the condensation polymerization of the diphenylsilanediol intermediate are highly sensitive to catalysis. Both acids and bases can significantly accelerate the rate of siloxane bond formation, a principle that is well-established in the broader field of silicone chemistry. unm.eduadhesivesmag.com

Acid Catalysis : In acidic conditions, a silanol oxygen atom is protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by another neutral silanol group. unm.edu This mechanism is particularly effective for promoting condensation between silanols on monomers or at the ends of polymer chains. unm.edu

Base Catalysis : Under basic conditions, a silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). unm.edu This potent nucleophile can then attack a neutral silanol, leading to the formation of a siloxane bond. Base catalysis generally leads to more highly branched or cross-linked structures compared to acid catalysis. unm.edu

Lewis Acid Catalysis : Lewis acids, such as iron(III) chloride (FeCl₃), can also catalyze condensation reactions involving chlorosilanes. luc.edu The Lewis acid can coordinate to the chlorine or hydroxyl groups, increasing the electrophilicity of the silicon center and facilitating nucleophilic attack. researchgate.net

The choice of catalyst not only affects the reaction rate but also influences the structure and molecular weight distribution of the final polysiloxane product. mdpi.com

Nucleophilic Substitution Reactions Involving this compound Chlorine Atoms

Beyond hydrolysis, the chlorine atoms of this compound are excellent leaving groups in nucleophilic substitution reactions with a variety of nucleophiles, providing pathways to a diverse range of functionalized diphenylsilane (B1312307) derivatives.

Alcoholysis and Phenolysis Reactions of this compound

This compound reacts with alcohols (alcoholysis) and phenols (phenolysis) to replace the chlorine atoms with alkoxy (-OR) or phenoxy (-OAr) groups, respectively. This reaction yields dialkoxydiphenylsilanes or diphenoxydiphenylsilanes and is a common method for synthesizing precursors for specific poly(silyl ether)s. acs.org

(C₆H₅)₂SiCl₂ + 2ROH → (C₆H₅)₂Si(OR)₂ + 2HCl

The reaction is typically performed in the presence of a tertiary amine base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct as it forms, shifting the equilibrium toward the products and preventing potential acid-catalyzed side reactions. libretexts.org The mechanism involves the nucleophilic attack of the alcohol or phenol (B47542) oxygen on the electrophilic silicon center, followed by the expulsion of a chloride ion.

Aminolysis and Reactions with Nitrogen-Containing Ligands

The reaction of this compound with primary or secondary amines, known as aminolysis, results in the formation of silicon-nitrogen bonds. chemguide.co.uk This reaction is a key route to synthesizing silylamines and polysilazanes. With a primary amine (RNH₂), both chlorine atoms can be substituted to form a bis(amino)silane.

(C₆H₅)₂SiCl₂ + 4RNH₂ → (C₆H₅)₂Si(NHR)₂ + 2[RNH₃]Cl

In this reaction, two equivalents of the amine are consumed per Si-Cl bond: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium (B1175870) chloride salt. chemguide.co.uklibretexts.org

Kinetic studies on the aminolysis of the Si-Cl bond in various chlorosilanes have revealed important mechanistic details. Research has shown that the rate law for these reactions is first-order with respect to the chlorosilane and, notably, zero-order with respect to the amine concentration. rsc.orgrsc.orgresearchgate.net This kinetic profile suggests that the amine is not involved in the rate-determining step. A dissociative pathway has been proposed based on these findings, where the slow step may involve the ionization of the Si-Cl bond, possibly assisted by the solvent, followed by a rapid reaction with the amine nucleophile. rsc.org The positive activation parameters (enthalpy and entropy) measured for the aminolysis of a related dichlorosilane (B8785471) support this proposed dissociative mechanism. rsc.org

Table of Mentioned Compounds

Cross-linking and Network Formation Mechanisms from this compound Precursors

The formation of a stable, cross-linked network from this compound is a multi-step process initiated by hydrolysis. This compound reacts vigorously with water, leading to the substitution of its chlorine atoms with hydroxyl groups. nih.gov This process is the foundation for building the siloxane backbone.

Step 1: Hydrolysis

The primary step is the hydrolysis of the two Si-Cl bonds. Each chloro group is replaced by a hydroxyl (-OH) group, converting this compound into the intermediate diphenylsilanediol ((C₆H₅)₂Si(OH)₂). This reaction also produces hydrogen chloride (HCl) as a byproduct. nih.govacs.org

(C₆H₅)₂SiCl₂ + 2H₂O → (C₆H₅)₂Si(OH)₂ + 2HCl

The reaction proceeds via a nucleophilic attack by a water molecule on the silicon atom. The presence of two bulky phenyl groups on the silicon atom introduces significant steric hindrance, which can influence the reaction rate compared to less substituted chlorosilanes like dimethyldichlorosilane. semanticscholar.org

Step 2: Condensation

Following hydrolysis, the highly reactive diphenylsilanediol molecules undergo condensation. In this step, two silanol groups react with each other to form a siloxane bond (Si-O-Si) and eliminate a water molecule. This process can occur in two primary ways:

Linear Chain Formation: A silanol group from one diphenylsilanediol molecule reacts with a silanol group from another, leading to the formation of linear polymer chains. This process can repeat, extending the chain length.

Cyclic Species Formation: Intramolecular or intermolecular condensation can also lead to the formation of cyclic siloxanes, such as hexaphenylcyclotrisiloxane (B1329326) ((C₆H₅)₂SiO)₃ or octaphenylcyclotetrasiloxane (B1329330) ((C₆H₅)₂SiO)₄.

The competition between linear chain growth and cyclization is influenced by reaction conditions such as concentration, temperature, and pH.

Step 3: Network Formation (Cross-linking)

As the concentration of linear and cyclic oligomers increases, further condensation reactions occur between them. Silanol groups at the ends of linear chains can react with other silanol groups on different chains, creating cross-links. This extensive cross-linking transforms the initial liquid or soluble oligomers into a three-dimensional, insoluble gel network. The final structure is a robust poly(diphenylsiloxane) network characterized by a backbone of repeating Si-O units, with two phenyl groups attached to each silicon atom. nsf.govrsc.org The incorporation of bulky phenyl groups impedes crystallization, enhancing the material's elasticity over a wide range of temperatures. rsc.orgrsc.org

StepReactantsPrimary ProductByproductDescription
1. HydrolysisThis compound, WaterDiphenylsilanediolHydrogen ChlorideReplacement of chloro groups with hydroxyl groups.
2. CondensationDiphenylsilanediol moleculesLinear and/or Cyclic PolydiphenylsiloxanesWaterFormation of Si-O-Si bonds between silanol intermediates.
3. Cross-linkingSilanol-terminated oligomers/polymers3D Poly(diphenylsiloxane) NetworkWaterInter-chain condensation reactions leading to a solid network.

Theoretical Studies on this compound Reaction Pathways and Transition States

While specific theoretical studies focusing exclusively on this compound are not extensively documented in publicly available literature, the reaction pathways and transition states can be understood through the application of computational chemistry principles that have been used to study similar chlorosilane and alkoxysilane systems. iastate.edufigshare.comsemanticscholar.org These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to model the reaction mechanisms at a molecular level. nih.goviitb.ac.in

Principles of Theoretical Investigation

Theoretical studies of chemical reactions, such as the hydrolysis of this compound, focus on mapping the potential energy surface (PES) of the reacting system. The PES is a mathematical model that represents the energy of a molecule or a group of molecules as a function of their geometry. rowansci.com Key points on the PES include:

Reactants and Products: Local energy minima on the PES.

Transition State (TS): A first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed from reactants to products. rowansci.com A key characteristic of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Reaction Intermediates: Local energy minima that exist between the reactants and products.

By locating these stationary points, computational chemists can determine the reaction pathway and calculate the activation energy (the energy difference between the reactants and the transition state), which is crucial for understanding reaction kinetics. iastate.edufigshare.com

Application to this compound Hydrolysis

A theoretical study on this compound hydrolysis would model the interaction between a (C₆H₅)₂SiCl₂ molecule and one or more water molecules. The calculations would aim to:

Identify the Transition State: Locate the geometry and energy of the transition state for the nucleophilic attack of water on the silicon atom and the subsequent departure of a chlorine atom. This often involves a pentacoordinate silicon intermediate or transition state.

Calculate the Activation Barrier: Determine the energy barrier for the hydrolysis step. Ab initio studies on the hydrolysis of trichlorosilane (B8805176) (SiHCl₃) have shown that in the gas phase, this barrier can be quite high (20-30 kcal/mol), but the presence of additional water molecules acting as catalysts can dramatically lower this barrier to just a few kcal/mol. iastate.edufigshare.com A similar catalytic effect is expected for this compound.

Model the Condensation Reaction: Investigate the transition states and energy barriers for the condensation of two diphenylsilanediol molecules to form a siloxane bond. These calculations would reveal the energetic favorability of forming linear versus cyclic structures.

The table below presents calculated activation energies for the hydrolysis of simpler chlorosilanes from theoretical studies, illustrating the type of data that would be generated for this compound. This data highlights the significant catalytic effect of water.

ReactionCatalystCalculated Activation Barrier (kcal/mol)Computational MethodReference
SiH₃Cl + H₂ONone (Gas Phase)~22-24ab initio iastate.edu
SiH₃Cl + 2H₂O1 H₂O molecule~16ab initio iastate.edu
SiHCl₃ + H₂O (1st step)None (Gas Phase)~30MP4/6-31G(d) iastate.edufigshare.com
SiHCl₃ + 2H₂O (1st step)1 H₂O molecule~8MP4/6-31G(d) iastate.edufigshare.com

Note: The data presented is for simpler chlorosilanes to illustrate the concepts, as specific published data for this compound is not available.

Such theoretical studies provide invaluable insights into the detailed molecular mechanisms that are often difficult to probe experimentally. For this compound, these calculations would clarify the influence of the bulky and electron-withdrawing phenyl groups on the stability of intermediates and the energy of transition states, thereby explaining their specific reactivity in network formation.

Advanced Polymeric Materials Derived from Dichlorodiphenylsilane

Polydiphenylsiloxanes: Synthesis, Architecture, and Structure-Property Relationships

Polydiphenylsiloxanes are a class of silicone polymers characterized by a backbone of repeating silicon-oxygen units, with two phenyl groups attached to each silicon atom. The synthesis of these polymers from dichlorodiphenylsilane (B42835) is a cornerstone of organosilicon chemistry. wiley-vch.de The general route involves the hydrolysis of this compound to form diphenylsilanediol (B146891), which then undergoes polycondensation to yield polydiphenylsiloxane. wiley-vch.de This process allows for the formation of various polymer architectures with distinct properties.

The hydrolysis and condensation of this compound can be controlled to produce both linear and cyclic polydiphenylsiloxane architectures. The initial hydrolysis of this compound yields diphenylsilanediol, a key intermediate. Subsequent condensation of diphenylsilanediol can lead to the formation of linear chains or cyclic oligomers. taylorfrancis.com

Linear Polydiphenylsiloxanes: The formation of high molecular weight linear polymers is typically achieved through the controlled polycondensation of diphenylsilanediol. This process often involves the use of catalysts to promote the elimination of water and the formation of siloxane bonds. The properties of the resulting linear polymers, such as their viscosity and mechanical strength, are directly related to their molecular weight and polydispersity.

Cyclic Polydiphenylsiloxanes: Under specific reaction conditions, particularly in dilute solutions, the condensation of diphenylsilanediol can favor intramolecular cyclization, leading to the formation of cyclic oligomers, such as hexaphenylcyclotrisiloxane (B1329326) (D₃) and octaphenylcyclotetrasiloxane (B1329330) (D₄). These cyclic compounds are valuable monomers for ring-opening polymerization to produce high molecular weight linear polydiphenylsiloxanes with controlled structures.

The relationship between the polymer architecture and its physical properties is significant. Linear polydiphenylsiloxanes are known for their high thermal stability and excellent dielectric properties. The bulky phenyl groups on the siloxane backbone restrict chain mobility, leading to higher glass transition temperatures compared to their polydimethylsiloxane (B3030410) counterparts. Cyclic polydiphenylsiloxanes, in addition to being important synthetic intermediates, can exhibit unique crystalline structures.

Table 1: Comparison of Linear and Cyclic Polydiphenylsiloxane Properties

Property Linear Polydiphenylsiloxane Cyclic Polydiphenylsiloxane
Architecture Long, entangled chains Discrete ring structures
Synthesis Polycondensation of diphenylsilanediol Intramolecular condensation of diphenylsilanediol
Typical State Viscous liquid to amorphous solid Crystalline solid
Key Feature High thermal stability, flexibility Monomer for ring-opening polymerization

The synthesis of polydiphenylsiloxanes with well-defined molecular weights and narrow molecular weight distributions can be achieved through controlled polymerization techniques. While the direct polymerization of this compound is not the primary route, its derivatives, particularly cyclic siloxanes, are key monomers for these processes.

Anionic Polymerization: Anionic ring-opening polymerization of cyclic diphenylsiloxanes, such as octaphenylcyclotetrasiloxane (D₄), is a widely used method for producing high molecular weight linear polydiphenylsiloxanes. wikipedia.orgresearchgate.net This "living" polymerization technique allows for precise control over the polymer's molecular weight and the introduction of specific end-groups. wikipedia.orgresearchgate.net The process is initiated by strong bases like alkali metal hydroxides or silanolates. The absence of a formal termination step in living anionic polymerization enables the synthesis of block copolymers with unique properties. wikipedia.org

Cationic Polymerization: Cationic polymerization of cyclic siloxanes can be initiated by strong acids or Lewis acids. wikipedia.orglibretexts.org The mechanism involves the formation of a cationic active center that propagates by adding monomer units. wikipedia.orglibretexts.org Cationic polymerization is sensitive to reaction conditions and can be more complex to control than anionic polymerization, often leading to a broader molecular weight distribution. youtube.comyoutube.comyoutube.com

Radical Polymerization: While radical polymerization is a major technique for vinyl monomers, its application to the direct polymerization of this compound or its simple hydrolysis products is not a standard method for creating the siloxane backbone. wikipedia.orglibretexts.orgyoutube.com Radical reactions are more relevant in the modification of pre-formed polysiloxanes or in the synthesis of hybrid materials where this compound-derived components are incorporated into a polymer matrix formed by radical polymerization.

Copolymerization of this compound-derived monomers with other organosilicon monomers provides a powerful tool to tailor the properties of the resulting polysiloxanes. By incorporating different siloxane units into the polymer chain, properties such as flexibility, thermal stability, and solvent resistance can be precisely controlled.

For instance, the copolymerization of diphenylsiloxane units with dimethylsiloxane units can create copolymers with properties intermediate between those of the respective homopolymers. The phenyl groups increase the glass transition temperature and refractive index, while the methyl groups enhance flexibility and lower the viscosity. These copolymers can be synthesized by the co-hydrolysis and condensation of this compound and dichlorodimethylsilane (B41323) or by the ring-opening copolymerization of their respective cyclic oligomers. The reactivity ratios of the monomers play a crucial role in determining the microstructure of the resulting copolymer, which can range from random to blocky. nih.gov

Table 2: Properties of Polysiloxane Homopolymers and Copolymers

Polymer Monomer(s) Key Properties
Polydimethylsiloxane Dichlorodimethylsilane Low Tg, high flexibility, low viscosity
Polydiphenylsiloxane This compound High Tg, thermal stability, high refractive index
Poly(dimethylsiloxane-co-diphenylsiloxane) Dichlorodimethylsilane, this compound Tunable properties between the two homopolymers

Hybrid Organic-Inorganic Materials Utilizing this compound Precursors

This compound is a valuable precursor for the synthesis of hybrid organic-inorganic materials, where the inorganic siloxane network is chemically integrated with organic polymer components. These materials often exhibit a synergistic combination of the properties of both phases.

The sol-gel process is a versatile method for producing solid materials from small molecules. wikipedia.orgnweurope.eu In the context of this compound, the process involves its hydrolysis and subsequent polycondensation to form a three-dimensional siloxane network. wikipedia.orgndhu.edu.twlehigh.edu The hydrolysis of the Si-Cl bonds in this compound leads to the formation of silanol (B1196071) (Si-OH) groups, which then condense to form Si-O-Si linkages, the backbone of the inorganic network. sigmaaldrich.com

The co-hydrolysis and co-condensation of this compound with other alkoxysilanes, such as tetraethoxysilane (TEOS), allow for the creation of hybrid materials with varying degrees of organic and inorganic character. The phenyl groups from the this compound introduce organic functionality and hydrophobicity into the otherwise inorganic silica (B1680970) network. The properties of the final material, such as porosity, mechanical strength, and optical transparency, can be tailored by controlling the reaction conditions, including the pH, solvent, and the ratio of the precursors.

This compound-derived materials can be incorporated into more complex composite structures like interpenetrating polymer networks (IPNs) and nanocomposites. semanticscholar.orgmdpi.com

Interpenetrating Polymer Networks (IPNs): An IPN consists of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. wikipedia.orgpolymerphysics.net A polydiphenylsiloxane network, formed via the sol-gel processing of this compound, can be interpenetrated with an organic polymer network. nih.govnih.gov For example, a polydiphenylsiloxane network can be swollen with a vinyl monomer and a crosslinker, which are then polymerized to form the second network. The resulting IPN can exhibit enhanced mechanical properties, such as improved toughness and damping characteristics, compared to the individual network components. wikipedia.orgpolymerphysics.net Semi-IPNs can also be formed where one component is a linear polymer entrapped within a crosslinked network. researchgate.net

Nanocomposites: In nanocomposites, a polymer matrix is reinforced with nanoscale fillers. This compound can be used to modify the surface of nanofillers, such as silica or carbon nanotubes, to improve their dispersion and interfacial adhesion with a polymer matrix. The phenyl groups can enhance compatibility with aromatic polymer matrices. Furthermore, in-situ generation of silica-like nanoparticles within a polymer matrix can be achieved through the sol-gel processing of this compound, leading to a nanocomposite with a fine and uniform dispersion of the inorganic phase. mdpi.com The structure-property relationships in these nanocomposites are complex and depend on factors such as the size and distribution of the nanofiller and the strength of the interfacial interactions. usm.edu

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Diphenylsilanediol
Hexamethylcyclotrisiloxane
Octaphenylcyclotetrasiloxane
Polydimethylsiloxane
Tetraethoxysilane

High-Performance Elastomers and Resins Based on this compound Derivatives

This compound serves as a critical precursor in the synthesis of advanced polymeric materials, particularly high-performance elastomers and resins. The incorporation of diphenylsiloxy units into the polymer backbone imparts a unique combination of properties, including exceptional thermal stability, chemical resistance, and desirable mechanical characteristics. These attributes are a direct result of the inherent properties of the silicon-oxygen bond and the bulky, thermally stable phenyl groups.

Vulcanization and Curing Mechanisms in this compound-Derived Polymers

The transformation of linear or branched polysiloxane chains derived from this compound into a durable, three-dimensional network is achieved through various vulcanization and curing processes. The choice of curing mechanism is critical as it dictates the final properties of the elastomer or resin. Common methods include condensation, peroxide, and radiation curing.

Condensation Curing: This is a fundamental curing process for silicone resins derived from the hydrolysis of chlorosilanes, including this compound. The process begins with the hydrolysis of this compound in the presence of water, which replaces the chlorine atoms with hydroxyl groups to form diphenylsilanediol. These silanol intermediates are unstable and readily undergo polycondensation, eliminating water to form siloxane (Si-O-Si) bridges. This process continues to build a highly cross-linked, rigid, three-dimensional network characteristic of silicone resins. The reaction can be summarized as follows:

Hydrolysis: (C₆H₅)₂SiCl₂ + 2H₂O → (C₆H₅)₂Si(OH)₂ + 2HCl uni-wuppertal.de

Condensation: n(C₆H₅)₂Si(OH)₂ → [-Si(C₆H₅)₂-O-]n + nH₂O acs.org

The condensation reaction is influenced by factors such as temperature and the presence of catalysts. The final structure is a highly branched, three-dimensional network. uni-wuppertal.de

Peroxide Curing: This method is widely employed for vulcanizing silicone elastomers, including those containing diphenylsiloxane units. The mechanism is based on the generation of free radicals from the thermal decomposition of an organic peroxide, such as dicumyl peroxide or benzoyl peroxide. These highly reactive free radicals abstract hydrogen atoms from the methyl groups on the siloxane backbone (if copolymerized with methyl-containing silanes) or potentially from the phenyl groups, though less readily. The resulting polymer macroradicals then combine to form stable carbon-carbon cross-links between the polymer chains. wordpress.comyoutube.com

The general steps for peroxide vulcanization are:

Initiation: ROOR (Peroxide) → 2RO• (Free Radicals) at elevated temperatures. wordpress.com

Hydrogen Abstraction: A polymer chain with a side group (e.g., methyl) + RO• → A polymer macroradical + ROH. wordpress.com

Cross-linking: Two polymer macroradicals → A cross-linked polymer. wordpress.com

The presence of phenyl groups can influence the efficiency of peroxide curing, sometimes requiring specific peroxide types for optimal results. researchgate.net

Radiation Curing: High-energy radiation, such as electron beams or gamma rays, can also be used to cure silicone polymers containing diphenylsiloxane units. Similar to peroxide curing, radiation curing proceeds through a free-radical mechanism. The high energy of the radiation causes the homolytic cleavage of Si-C and C-H bonds, generating free radicals on the polymer chains. These macroradicals then combine to form cross-links. A key advantage of radiation curing is that it can be performed at room temperature and does not require the addition of chemical initiators, resulting in a purer final product. The degree of cross-linking can be precisely controlled by the absorbed radiation dose. Research has shown that high phenyl content polysiloxanes exhibit good radiation stability, with changes in crosslink density being influenced by the radiation dose. researchgate.netscitechnol.com

Curing MethodMechanismTypical Initiator/ConditionKey Features
Condensation Hydrolysis and polycondensation of silanolsWater, often with acid or base catalystForms Si-O-Si cross-links; primarily for resins. uni-wuppertal.de
Peroxide Free-radical abstraction and radical combinationOrganic peroxides (e.g., dicumyl peroxide) at elevated temperaturesForms C-C cross-links; common for elastomers. wordpress.com
Radiation Free-radical formation via high-energy radiationElectron beam or gamma radiationForms C-C cross-links; no chemical initiator needed. researchgate.net
Hydrosilylation Platinum-catalyzed addition of Si-H to vinyl groupsPlatinum catalystRequires vinyl and hydride functional groups; offers fast cure with no byproducts.

Development of Thermally Stable and Chemically Resistant Materials from this compound

Thermal Stability: Polydiphenylsiloxane and its copolymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 400°C. rsc.org Thermogravimetric analysis (TGA) demonstrates that the onset of thermal degradation for phenyl-containing silicones is significantly higher than that for polydimethylsiloxane. The introduction of phenyl groups increases the thermal decomposition temperature of silicone gel at 10% weight loss in a nitrogen atmosphere from 440.5°C to 480.0°C as the phenyl content increases. mdpi.com In some cases, the decomposition temperature for 5% mass loss can be as high as 437°C. rsc.org The char yield, which is the amount of material remaining after pyrolysis at high temperatures, is also substantially increased in phenyl silicones, indicating the formation of a stable, ceramic-like residue.

Polymer SystemDecomposition Temperature (Td5)Char Yield at 800°C (Nitrogen)Atmosphere
Phenyl-Modified Silicone Gel (0.88 wt% Phenyl)~440.5 °C (at 10% weight loss)Not specifiedNitrogen
Phenyl-Modified Silicone Gel (3.17 wt% Phenyl)~480.0 °C (at 10% weight loss)Not specifiedNitrogen
Cyclo-linear Polyphenylsiloxane Elastomer≥ 437 °CNot specifiedNot specified
Carbon Fiber/UHTR Polysiloxane CompositeStable up to 400°C93% (at 1000°C)Nitrogen
RTV Phenyl Silicone Rubber (Polysilazane cured)Two-stage decompositionHighNot specified

Chemical Resistance: Phenyl silicone elastomers and resins are known for their good resistance to a variety of chemicals, including oils, fuels, and some solvents. jehbco.com.au However, their resistance can vary depending on the specific chemical and the cross-link density of the polymer. In general, silicone elastomers exhibit good to excellent resistance to water, and moderate resistance to many oils and hydraulic fluids. They are, however, generally not recommended for use with strong acids, bases, and certain organic solvents like acetone (B3395972) and toluene, which can cause significant swelling. jehbco.com.auwarco.comemersonprocess.com The phenyl groups can improve resistance to certain fluids compared to non-phenyl-containing silicones.

Chemical ClassGeneral Resistance of Phenyl SiliconesSpecific Examples
Water and Aqueous Solutions ExcellentWater, Dilute Salt Solutions
Oils and Fuels Good to ModeratePetroleum Oils, Di-ester based lubricants
Aliphatic Hydrocarbons Fair to GoodHexane, Mineral Oil
Aromatic Hydrocarbons PoorToluene, Benzene (B151609), Xylene
Ketones PoorAcetone, Methyl Ethyl Ketone (MEK)
Acids (Dilute) GoodAcetic Acid (5%)
Acids (Concentrated) PoorStrong Acids
Bases (Dilute) Fair to GoodDilute Sodium Hydroxide (B78521)
Bases (Concentrated) PoorStrong Bases

Dichlorodiphenylsilane in Ceramic Precursor Chemistry

Poly(diphenylsilane) and Related Precursors for Silicon-Containing Ceramics

The primary route to synthesizing polysilanes from dichlorodiphenylsilane (B42835) is through a Wurtz-type reductive coupling reaction. nih.govresearchgate.net This method involves the dehalogenation of dichlorodiorganosilanes, such as this compound, using a dispersion of an alkali metal, typically sodium, in a hydrocarbon solvent like xylene. iaea.orgresearchgate.net This process creates Si-Si bonds, forming the polysilane backbone.

Copolymers can be readily synthesized by introducing other dichlorosilane (B8785471) monomers into the reaction. For instance, co-polymerizing this compound with dimethyldichlorosilane yields poly(dimethylsilylene-co-diphenylsilylene). iaea.orgresearchgate.net Varying the ratio of these monomers allows for the tailoring of the resulting polymer's properties, such as solubility and molecular weight, which in turn affects its processability into ceramic precursors. zenodo.org The phenyl groups increase the carbon content of the precursor, a critical factor for the composition of the final ceramic. unipd.it

To create precursors for silicon carbonitride (SiCN) ceramics, this compound can be chemically modified to include nitrogen. One method is through an aminolysis reaction, where the dichlorosilane is reacted with an amine, such as 1,2-ethylenediamine, to synthesize a poly(silylcarbodiimide) precursor. acs.org

Precursor TypeKey MonomersSynthesis MethodResulting Polymer Structure
Polysilane HomopolymerThis compoundWurtz CouplingLinear or cyclic polymer with a Si-Si backbone and phenyl side groups.
Polysilane CopolymerThis compound, DimethyldichlorosilaneWurtz CouplingPoly(dimethylsilylene-co-diphenylsilylene) with a Si-Si backbone and mixed methyl/phenyl side groups. iaea.orgresearchgate.net
Poly(silylcarbodiimide)This compound, 1,2-ethylenediamineAminolysis ReactionNitrogen-containing polymer precursor for SiCN ceramics. acs.org

Influence of this compound Precursor Structure on Ceramic Microstructure and Phase Evolution

The molecular structure of the precursor derived from this compound has a profound impact on the final ceramic's microstructure, including its composition, phase evolution, and properties. researchgate.net

Influence of Phenyl Groups on Carbon Content: The most significant contribution of the diphenyl groups in this compound is the high carbon content they impart to the precursor. unipd.it Upon pyrolysis, this excess carbon is retained in the ceramic as a "free carbon" phase, which is distinct from the carbon in the SiC lattice. researchgate.net This free carbon typically exists as turbostratic or graphitic nanodomains within the amorphous ceramic matrix. researchgate.net The presence and structure of this free carbon phase are critical; it can act as a diffusion barrier, inhibiting crystallization and enhancing the thermal stability of the amorphous ceramic to higher temperatures. researchgate.net Furthermore, the amount and connectivity of the free carbon network significantly influence the electrical properties of the final ceramic. mdpi.commdpi.com

Influence of Polymer Architecture on Ceramic Yield and Porosity: The architecture of the preceramic polymer, whether it is linear, branched, or cross-linked, plays a crucial role in determining the ceramic yield and microstructure. Highly cross-linked polymers generally exhibit higher ceramic yields because the rigid network structure minimizes the loss of mass through the evolution of volatile fragments during pyrolysis. researchgate.net Conversely, linear polymers may lead to lower yields due to reversion reactions that form volatile cyclic molecules. zenodo.org The evolution of gases during pyrolysis is also the primary source of porosity in the final ceramic. mdpi.com A higher ceramic yield, resulting from a well-designed cross-linked precursor, generally leads to a denser ceramic with lower porosity.

Phase Evolution: The structure of the precursor influences the temperature and pathway of phase evolution. Ceramics derived from phenyl-containing precursors are often rich in carbon, which can delay the onset of crystallization. researchgate.net The initial ceramic formed at temperatures around 1000°C is typically amorphous. mdpi.com As the temperature is increased further, phase separation and crystallization occur. For SiC systems, nanocrystals of β-SiC are commonly the first crystalline phase to appear. sciopen.comosti.gov In SiCN systems, the high carbon content from phenyl groups can suppress the crystallization of silicon nitride and favor the formation of SiC, leading to a nanocomposite structure of SiC crystals within an amorphous SiCN matrix. researchgate.net The size and distribution of these crystalline domains are directly influenced by the homogeneity and composition of the initial amorphous network derived from the polymer.

Precursor CharacteristicInfluence on Ceramic Microstructure and Phase Evolution
High Phenyl Group ContentLeads to high "free carbon" content in the ceramic, which enhances thermal stability and inhibits crystallization to higher temperatures. researchgate.netresearchgate.net
Cross-linked Polymer StructureIncreases ceramic yield, reduces shrinkage, and results in lower porosity in the final ceramic part. researchgate.net
Incorporation of N or ODetermines the ceramic system (SiCN or SiOC) and influences the types of crystalline phases that form at high temperatures (e.g., Si₃N₄ vs. SiO₂). mdpi.comrsc.org
Homogeneity of PrecursorAffects the uniformity of the final ceramic microstructure, including the distribution and size of crystalline nanodomains.

Surface Chemistry and Functionalization Via Dichlorodiphenylsilane

Grafting and Immobilization onto Substrates Using Dichlorodiphenylsilane (B42835): Mechanistic Principles

The functionalization of surfaces using this compound is predicated on the highly reactive nature of its silicon-chlorine (Si-Cl) bonds, particularly towards substrates rich in hydroxyl (-OH) groups, such as silica (B1680970), glass, and various metal oxides. The fundamental mechanistic principle involves a nucleophilic substitution reaction where the oxygen atom of a surface hydroxyl group attacks the electrophilic silicon atom of the this compound molecule.

This reaction proceeds via a condensation mechanism, forming a highly stable and covalent silicon-oxygen-silicon (Si-O-Si) bond, also known as a siloxane bridge, which anchors the diphenylsilyl group to the substrate. Each reaction of a Si-Cl bond with a surface hydroxyl group results in the liberation of a molecule of hydrogen chloride (HCl) as a byproduct.

The basic reaction can be summarized as follows:

Substrate-OH + Cl-Si(C₆H₅)₂-Cl → Substrate-O-Si(C₆H₅)₂-Cl + HCl

The presence of two chlorine atoms on the silicon center makes this compound a difunctional reagent. This allows for two primary modes of interaction. The molecule can react with two adjacent surface hydroxyl groups, leading to a well-anchored, chelated structure. Alternatively, after the initial grafting reaction, the second chlorine atom remains available for further reactions. This remaining Si-Cl bond is also susceptible to hydrolysis by trace amounts of water present on the surface or in the reaction environment, converting it into a silanol (B1196071) group (Si-OH). This newly formed silanol is highly reactive and can condense with another surface hydroxyl group or with a silanol group on an adjacent this compound molecule, initiating the formation of a polymeric network.

Formation of Monolayers and Multilayers on Diverse Surfaces through this compound Reactions

The difunctional nature of this compound is instrumental in the formation of both well-defined monolayers and cross-linked multilayer films on various substrates. The structure of the resulting film is highly dependent on the reaction conditions, particularly the concentration of the silane (B1218182) and the amount of water present in the system.

Monolayer Formation: Under anhydrous or strictly controlled humidity conditions, the reaction can be limited primarily to the interaction between the silane and the surface hydroxyl groups. This promotes the formation of a self-assembled monolayer (SAM). In such a scenario, this compound molecules arrange themselves on the substrate, with one of the two reactive chlorine sites binding to the surface. The bulky phenyl groups attached to the silicon atom create steric hindrance, which can influence the packing density of the molecules on the surface, leading to a relatively ordered monolayer. Techniques like Langmuir-Blodgett film deposition can be employed to create highly organized single-molecule-thick films by transferring a pre-arranged monolayer from a liquid-gas interface onto a solid support. wikipedia.orgarxiv.org

Multilayer Formation: The presence of water, either on the substrate or in the solvent, is the key factor that triggers the formation of multilayers. The Si-Cl bonds of this compound readily hydrolyze to form reactive silanol (Si-OH) intermediates. These silanols can then undergo intermolecular condensation reactions with each other, leading to the formation of siloxane (Si-O-Si) linkages between adjacent molecules. This process, known as polymerization or polycondensation, results in the growth of a cross-linked polysiloxane network perpendicular to the substrate surface. The resulting film is a robust, three-dimensional multilayer structure that is covalently bonded to the substrate. The thickness and density of this multilayer film can be controlled by modulating reaction parameters such as time, temperature, and humidity.

The table below illustrates how silanization, in general, affects the surface roughness of a substrate, a key parameter in film formation. While the data pertains to aminosilanes, it demonstrates the principle of how silane deposition can alter surface topography.

SampleSurface Nitrogen Content (atom %)Root Mean Square (RMS) Roughness (nm)Reference
Uncoated GlassN/A~0.12 lehigh.edu
APS-Coated Glass (Monolayer)1.33 - 2.0<0.15 lehigh.edu
DETA-Coated Glass (Monolayer)4.5 - 5.5~0.21 lehigh.edu
APS-Coated Glass (Multilayer/Unrinsed)>2.0>0.8 lehigh.edu

Data for aminopropylsilane (APS) and 3-[2-(2-aminoethylamino)ethylamino]propyl-trimethoxysilane (DETA) on glass substrates, measured by XPS and AFM. lehigh.edu This data is representative of how silane deposition can alter surface properties.

Advanced Surface Modification Techniques and Applications of this compound

The surface modification of materials with this compound enables a wide range of advanced applications by altering the substrate's surface properties, such as wettability, durability, and chemical resistance.

One of the most significant applications is the creation of hydrophobic, or water-repellent, surfaces. The two nonpolar phenyl groups attached to the silicon atom create a low-energy surface that repels water. This is highly valuable for treating glass, ceramics, and textiles to impart water resistance. researchgate.net The degree of hydrophobicity can be precisely controlled, as demonstrated by studies on related dichlorosilane (B8785471) compounds.

The following table shows the effect of treatment time and concentration of a similar silanizing agent, dichlorooctamethyltetrasiloxane, on the water contact angle of glass, illustrating the tunable hydrophobicity achieved through silanization.

Silane Concentration (Volume Ratio in Heptane)Treatment Time (seconds)Water Contact Angle (°)Reference
0 (Untreated Glass)N/A~20 nih.gov
0.000118038 nih.gov
0.00118078 nih.gov
0.00418096 nih.gov
0.0130095 nih.gov

Data for Dichlorooctamethyltetrasiloxane treatment on glass plates. nih.gov This demonstrates the general principle of achieving tunable hydrophobicity with dichlorosilanes.

Advanced deposition techniques are often employed to control the film structure. Chemical Vapor Deposition (CVD) allows for the gas-phase reaction of this compound with a substrate at elevated temperatures, which can produce highly uniform and conformal coatings, even on complex geometries. This is particularly relevant in the electronics industry for fabricating protective layers on semiconductor devices. researchgate.net

Furthermore, this compound serves as a crucial precursor in the synthesis of specialized silicone polymers. By reacting it with various diols, polysiloxane ethers can be synthesized, which have unique thermal and mechanical properties. These polymers find use as high-performance sealants, adhesives, and lubricants. researchgate.netresearchgate.net In the field of optoelectronics, it is used in the synthesis of host materials for the fabrication of blue phosphorescent organic light-emitting diodes (OLEDs). researchgate.net

The thickness of the deposited silane layers can be precisely measured using techniques like imaging ellipsometry, which is critical for ensuring quality and performance in applications such as microelectronics.

The table below provides representative thickness measurements for a silane layer, demonstrating the capabilities of ellipsometry in characterizing these nanoscale films.

Deposition Method/TreatmentFilm Thickness (nm)Reference
Vapor Phase Deposition~1.0 parksystems.com
Liquid Deposition (Untreated)5.3 parksystems.com
Liquid Deposition (After Toluene Cleaning)1.5 parksystems.com

Thickness data for (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) on a Si/SiO₂ substrate measured by imaging ellipsometry. parksystems.com The data illustrates the typical thickness of silane layers and the ability to control them.

Catalysis in Dichlorodiphenylsilane Mediated Processes

Catalytic Systems for the Synthesis of Dichlorodiphenylsilane (B42835)

The industrial production of this compound is primarily achieved through two catalytic routes: the direct synthesis (also known as the Rochow process) and the Grignard synthesis. Each method employs distinct catalytic systems to facilitate the formation of the silicon-phenyl bond.

The direct synthesis involves the reaction of chlorobenzene (B131634) with elemental silicon at elevated temperatures. This process is critically dependent on a copper catalyst to proceed efficiently. The copper catalyst, often used in the form of copper powder or copper salts, facilitates the cleavage of the carbon-chlorine bond in chlorobenzene and the formation of silicon-phenyl bonds. Promoters are sometimes added to the copper catalyst to improve the selectivity and yield of this compound over other phenylchlorosilanes.

The Grignard synthesis offers an alternative route, reacting a phenyl Grignard reagent, such as phenylmagnesium chloride or phenylmagnesium bromide, with silicon tetrachloride. nih.govpolimi.it While the Grignard reagent itself is the primary reactant, the formation of the Grignard reagent from magnesium metal and an aryl halide is often initiated by substances like iodine or bromoethane. polimi.it The subsequent reaction with silicon tetrachloride does not typically require an additional catalyst, but the reaction conditions, including the solvent (commonly an ether like diethyl ether), play a crucial role in the product distribution. nih.govresearchgate.net Variations of this method may involve different starting silanes and specific mole ratios to maximize the yield of the desired diphenylchlorosilane (B167933) product. researchgate.net

Another synthetic approach involves the chlorination of diphenylsilane (B1312307) using reagents like anhydrous copper(II) chloride, which can be catalyzed by copper(I) iodide. This method provides a high-yield route to this compound under relatively mild conditions.

Synthesis RouteCatalyst / ReagentKey ReactantsTypical ConditionsProduct Selectivity
Direct Synthesis Copper powder / Copper saltsSilicon, ChlorobenzeneHigh temperature (e.g., 280-520 °C)Mixture of phenylchlorosilanes; selectivity for Ph₂SiCl₂ can be optimized.
Grignard Synthesis Phenylmagnesium halide (Grignard reagent)Silicon tetrachloride, Phenyl halide, MagnesiumEther solvent (e.g., diethyl ether), often with an initiator (e.g., iodine) for Grignard formation. nih.govpolimi.itresearchgate.netCan be controlled by stoichiometry to favor Ph₂SiCl₂. polimi.it
From Diphenylsilane Anhydrous Copper(II) chloride, Copper(I) iodide (catalyst)DiphenylsilaneDiethyl ether, Room temperatureHigh selectivity for Ph₂SiCl₂.

Catalysts for Hydrolysis and Condensation Polymerization of this compound

The conversion of this compound into high-molecular-weight polysiloxanes is a two-step process involving hydrolysis followed by condensation polymerization. The hydrolysis step itself, where this compound reacts with water, readily proceeds to form diphenylsilanediol (B146891) and hydrochloric acid, and does not typically require a catalyst. nih.govnih.gov However, the subsequent polycondensation of diphenylsilanediol to form polydiphenylsiloxane chains is a catalytic process.

The choice of catalyst for the condensation polymerization is critical as it influences the polymerization rate, the molecular weight of the resulting polymer, and the formation of cyclic byproducts, such as hexaphenylcyclotrisiloxane (B1329326) and octaphenylcyclotetrasiloxane (B1329330). acs.org Catalysts for this process can be broadly classified as acids or bases.

Acid catalysts , such as strong Brønsted acids (e.g., acid clays, phosphonitrilic chlorides) or Lewis acids, can protonate the silanol (B1196071) oxygen, making it a better leaving group (water) upon nucleophilic attack by another silanol group. nih.gov This facilitates the formation of the siloxane (Si-O-Si) bond.

Base catalysts , including alkali metal hydroxides (e.g., potassium hydroxide) and quaternary ammonium (B1175870) hydroxides, deprotonate the silanol group to form a silanolate anion. nih.govadhesivesmag.com This highly nucleophilic species then attacks another silanol molecule, eliminating a hydroxide (B78521) ion and forming the siloxane linkage. adhesivesmag.com

Recent research has focused on developing catalysts that minimize the "back-biting" reaction, where the growing polymer chain attacks itself to form thermodynamically stable cyclic siloxanes. Homoconjugated acids, which are complexes of an acid and its salt, have been shown to be highly active for silanol polycondensation while generating lower levels of cyclosiloxane byproducts compared to traditional strong acid or base catalysts. nih.gov Organotin compounds, such as dibutyltin (B87310) dilaurate, are also effective condensation catalysts. google.com

Catalyst TypeSpecific ExamplesMechanismKey Features
Acid Catalysts Phosphonitrilic chlorides, Acid clays, Trifluoroacetic acidProtonation of silanol hydroxyl group, facilitating elimination of water. nih.govEffective for polymerization but can promote formation of cyclic byproducts.
Base Catalysts Potassium hydroxide (KOH), Tetrabutylammonium hydroxideDeprotonation of silanol to form a more nucleophilic silanolate anion. nih.govadhesivesmag.comWidely used commercially; can also lead to significant cyclics formation. nih.gov
Organometallic Catalysts Dibutyltin dilaurate (DBTDL), Organotitanium compoundsCoordination with silanol groups to facilitate condensation. researchgate.netgoogle.comEffective for room-temperature vulcanizing (RTV) systems.
Homoconjugated Acids Complexes of an acid and its tetraalkylammonium salt (e.g., TFA + TBA-TFA)Selective activation of terminal silanol groups over backbone siloxane bonds. nih.govHigh activity with reduced formation of cyclic siloxane byproducts. nih.gov

Catalysis in Post-Polymerization Modification and Cross-linking of this compound Derivatives

Once a linear polysiloxane containing diphenylsiloxy units is formed, it often requires cross-linking (curing or vulcanization) to transform it from a viscous liquid or a weak gum into a useful elastomeric or resinous material. This process creates a three-dimensional network, imparting mechanical strength and elasticity. Catalysis is central to the two primary cross-linking methods: hydrosilylation and peroxide-initiated radical curing.

Hydrosilylation is an addition reaction where a silicon-hydride (Si-H) bond adds across an unsaturated bond, typically a vinyl (Si-CH=CH₂) group. mdpi.com In the context of phenyl silicones, this involves reacting a vinyl-functional phenyl-containing silicone polymer with a hydride-functional cross-linking agent (e.g., a copolymer containing methylhydrosiloxane units). researchgate.net This reaction is almost exclusively catalyzed by platinum-group metal complexes. researchgate.netmdpi.com Prominent examples include Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), which are highly efficient, often requiring only parts-per-million concentrations. mdpi.comresearchgate.netmdpi.com Rhodium and iridium complexes have also been investigated as hydrosilylation catalysts. researchgate.netnih.gov

Peroxide-initiated cross-linking is a free-radical process. polimi.it Organic peroxides, such as dicumyl peroxide or benzoyl peroxide, are used as initiators. polimi.itnih.gov Upon heating, the peroxide decomposes to form highly reactive free radicals. These radicals abstract hydrogen atoms from the organic side groups on the polysiloxane chain (in this case, the phenyl or any methyl groups present in a copolymer). polimi.it The resulting polymer radicals can then combine to form stable carbon-carbon cross-links between the polymer chains. polimi.it This method is robust and does not require the pre-functionalization of polymers with vinyl or hydride groups, but it can produce byproducts from the peroxide decomposition.

Cross-linking MethodCatalyst / InitiatorMechanismKey Features
Hydrosilylation Platinum complexes (e.g., Karstedt's catalyst, Speier's catalyst), Rhodium complexes mdpi.comresearchgate.netmdpi.comCatalytic addition of Si-H bonds across Si-vinyl bonds. mdpi.comNo byproducts, fast cure, can be controlled with inhibitors. researchgate.net
Peroxide Curing Organic peroxides (e.g., Dicumyl peroxide, Benzoyl peroxide) polimi.itnih.govThermal decomposition of peroxide generates free radicals, which abstract H-atoms from phenyl/alkyl groups, leading to polymer radical coupling. polimi.itVersatile for various side groups, but generates peroxide decomposition byproducts.
Condensation Curing Organotin compounds (e.g., DBTDL), Organotitanium compounds researchgate.netmdpi.comCatalyzes the reaction between silanol-terminated polymers and an alkoxysilane cross-linker, releasing alcohol. mdpi.comTypically used for Room Temperature Vulcanizing (RTV) silicones; cure is dependent on atmospheric moisture.

Spectroscopic and Advanced Characterization Techniques in Dichlorodiphenylsilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation of Dichlorodiphenylsilane (B42835) Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the polymerization of this compound and characterizing the resultant polymers, such as polydiphenylsiloxane. magritek.com It offers detailed molecular-level information, allowing researchers to track the conversion of monomers, identify repeating units, and elucidate the structure of the final polymer. researchgate.net

Reaction Monitoring: The progress of hydrolysis and condensation reactions of this compound can be monitored in real-time using ¹H NMR. nih.gov The disappearance of the monomer's characteristic signals and the appearance of new resonances corresponding to silanol (B1196071) intermediates (Ph₂Si(OH)₂) and siloxane bridges (-O-Si(Ph)₂-O-) provide kinetic data. For instance, the protons on the phenyl groups of this compound exhibit a distinct chemical shift that shifts upon conversion to the polymer. chemicalbook.com

Structural Elucidation:

¹H NMR: Provides information about the proton environment. The integration of signals from phenyl protons versus those from end-groups (like residual Si-OH or Si-Cl) can be used to estimate the degree of polymerization.

¹³C NMR: Offers detailed information about the carbon backbone of the phenyl groups, helping to confirm the polymer structure. mdpi.com

²⁹Si NMR: This is particularly powerful for analyzing silicon-containing polymers. The chemical shift of the ²⁹Si nucleus is highly sensitive to its local electronic environment. nih.gov This allows for the clear differentiation and quantification of various silicon species: the unreacted monomer (Ph₂SiCl₂), silanol intermediates (Ph₂Si(OH)Cl, Ph₂Si(OH)₂), linear siloxane units (D units), and branching points or cross-links (T or Q units, if other precursors are used). unina.it The long relaxation times of ²⁹Si can be a challenge, but techniques like hyperpolarization can significantly enhance signal intensity, enabling rapid quantification. nih.gov

Interactive Data Table: Typical NMR Chemical Shifts (δ) for this compound and Related Structures (Note: Values are approximate and can vary with solvent and experimental conditions.)

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for this compound Reaction Kinetics and Functional Group Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are crucial for analyzing the functional groups present during the transformation of this compound. These methods can be used in situ to monitor reaction kinetics by tracking the changes in vibrational bands associated with specific chemical bonds. libretexts.org

Functional Group Analysis: The hydrolysis of this compound involves the cleavage of Si-Cl bonds and the formation of Si-OH (silanol) and subsequently Si-O-Si (siloxane) bonds. Each of these functional groups has characteristic vibrational frequencies.

Si-Cl Stretching: The strong absorption band for the Si-Cl bond in the monomer is typically observed in the far-infrared or low-frequency Raman region. Its diminishing intensity is a direct measure of reactant consumption.

Si-O-H Stretching and Bending: The formation of silanol intermediates is indicated by the appearance of a broad O-H stretching band in the FTIR spectrum (around 3200-3400 cm⁻¹) and Si-OH bending vibrations at lower wavenumbers.

Si-O-Si Stretching: The formation of the polysiloxane backbone is confirmed by the emergence of a strong, broad absorption band corresponding to the asymmetric stretching of the Si-O-Si bond, typically in the 1000-1100 cm⁻¹ region.

Si-Ph (Phenyl) Vibrations: The vibrations associated with the silicon-phenyl bond (around 1120-1130 cm⁻¹ and 1430 cm⁻¹) remain relatively constant throughout the reaction and can serve as an internal reference.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound Reactions

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Oligomer and Byproduct Analysis in this compound Reactions

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is a vital technique for identifying volatile and semi-volatile byproducts and low molecular weight oligomers formed during the synthesis of polysiloxanes from this compound. nih.gov

The polymerization process, especially under non-ideal conditions, can lead to the formation of cyclic siloxanes, such as hexaphenylcyclotrisiloxane (B1329326) (D₃) and octaphenylcyclotetrasiloxane (B1329330) (D₄), as well as short-chain linear oligomers. GC-MS allows for the separation of these different species, while the mass spectrometer provides their mass-to-charge ratio (m/z) and fragmentation patterns, enabling their identification. frontiersin.org

The electron impact (EI) mass spectra of organosilicon compounds exhibit characteristic fragmentation patterns. chromatographyonline.comresearchgate.net For phenylsilanes, common fragmentation pathways include:

Loss of a Phenyl Group: A prominent peak corresponding to the [M-77]⁺ ion (loss of C₆H₅).

Loss of Chlorine: A peak corresponding to the [M-35]⁺ ion.

Rearrangement Ions: Phenyl group migration can lead to characteristic rearrangement ions.

Cleavage of the Siloxane Backbone: In oligomers, cleavage of the Si-O bond can occur.

Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are used for analyzing higher molecular weight oligomers that are not volatile enough for GC-MS. icdd.comunits.it These methods can provide information on the molecular weight distribution of the oligomeric fraction. psu.edu

Interactive Data Table: Common Fragments in Mass Spectrometry of Phenylsilane Derivatives

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Polymer Morphology and Hybrid Materials Derived from this compound

X-ray scattering techniques are fundamental for characterizing the solid-state structure of materials derived from this compound over various length scales. researchgate.net

X-ray Diffraction (XRD): This technique, also known as Wide-Angle X-ray Scattering (WAXS), probes the structure at the atomic level (d-spacings of roughly 1-20 Å). researchgate.net It is used to determine the degree of crystallinity in semicrystalline polymers like polydiphenylsiloxane.

Crystalline vs. Amorphous Content: An XRD pattern of a semicrystalline polymer consists of sharp Bragg diffraction peaks superimposed on a broad amorphous halo. The relative areas of these components can be used to quantify the percent crystallinity.

Crystal Structure: The positions of the diffraction peaks (in terms of 2θ) are related to the d-spacings of the crystal lattice planes via Bragg's Law, providing information about the unit cell of the crystalline domains.

Crystallite Size: The width of the diffraction peaks is inversely related to the size of the crystalline domains, which can be estimated using the Scherrer equation.

Small-Angle X-ray Scattering (SAXS): SAXS probes larger structural features, typically in the range of 1-100 nm. For semicrystalline polymers, SAXS is particularly useful for studying the lamellar morphology. researchgate.net The regular stacking of crystalline lamellae separated by amorphous regions gives rise to a correlation peak in the SAXS profile. The position of this peak can be used to calculate the long period, which is the average center-to-center distance between adjacent crystalline lamellae.

Interactive Data Table: Information from XRD and SAXS for Polydiphenylsiloxane

Electron Microscopy (SEM, TEM) for Microstructure and Nanostructure Analysis of this compound-Derived Materials

Electron microscopy techniques provide direct visualization of the microstructure and nanostructure of materials synthesized from this compound.

Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of materials with high resolution. For polymers derived from this compound, SEM can reveal information about:

Spherulitic Morphology: The size, shape, and arrangement of spherulites (large, radially grown crystalline aggregates) in semicrystalline polymers.

Surface Roughness and Porosity: In hybrid materials or coatings, SEM can characterize the surface texture.

Phase Separation: In polymer blends or composites, SEM can visualize the different phases and their distribution.

Transmission Electron Microscopy (TEM): TEM provides much higher resolution than SEM and is used to view the internal structure of thin samples. For this compound-derived materials, TEM is used to analyze:

Lamellar Structures: In semicrystalline polymers, stained ultrathin sections can be imaged with TEM to directly visualize the alternating crystalline and amorphous lamellae.

Nanoparticle Characterization: If this compound is used as a surface modifier or co-precursor in the synthesis of nanoparticles (e.g., silica), TEM is essential for determining their size, shape, and state of aggregation or dispersion within a matrix.

Nanocomposite Structure: In nanocomposites where this compound-derived polymers act as the matrix, TEM can show the dispersion of nanofillers and the nature of the filler-matrix interface.

Interactive Data Table: Applications of Electron Microscopy for this compound-Derived Materials

Table of Mentioned Compounds

Computational and Theoretical Investigations of Dichlorodiphenylsilane Systems

Quantum Chemical Calculations of Dichlorodiphenylsilane (B42835) Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in determining the three-dimensional structure of this compound and understanding its intrinsic reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations can predict molecular geometries, including bond lengths and angles, with high accuracy.

ParameterCalculated Value (for Diphenylsilane (B1312307) as a proxy)
C-Si-C Bond Angle~109.6°
Si-C Bond Length~1.855 Å

Quantum chemical calculations are also employed to understand the electronic structure and reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. nih.govirjweb.comnih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nih.govirjweb.com For this compound, the presence of electronegative chlorine atoms is expected to lower the energy of the LUMO, making the silicon center susceptible to nucleophilic attack, a key step in its hydrolysis and polymerization reactions.

Reactivity DescriptorQualitative Prediction for this compound
HOMO EnergyAssociated with the phenyl rings and Si-C bonds.
LUMO EnergyLowered by the presence of chlorine atoms, localized on the silicon center.
HOMO-LUMO GapIndicative of its reactivity towards nucleophiles.

Molecular Dynamics Simulations of this compound Polymerization and Network Formation

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic processes of polymerization and the formation of cross-linked networks from this compound precursors. vt.eduresearchgate.net These simulations model the movement of atoms and molecules over time, providing insights into the structural evolution of the resulting polysiloxane materials.

The initial stages of polymerization involve the hydrolysis of this compound to form diphenylsilanediol (B146891), followed by condensation reactions. MD simulations can model the diffusion of water molecules, the hydrolysis reaction at the silicon center, and the subsequent condensation of silanol (B1196071) groups to form siloxane bridges (Si-O-Si). researchgate.net These simulations can track the formation of linear and cyclic oligomers in the early stages of polymerization.

As the polymerization progresses, MD simulations can be used to model the formation of a three-dimensional polysiloxane network. vt.edu By defining reactive force fields, it is possible to simulate the cross-linking reactions between polymer chains. vt.edu Key parameters that can be investigated through MD simulations include:

Reaction Kinetics: The rate of hydrolysis and condensation reactions can be estimated.

Network Topology: The simulations can characterize the structure of the resulting network, including the distribution of cross-link densities and the presence of defects.

Mechanical Properties: Once a polymer network is formed, MD simulations can be used to predict its mechanical properties, such as the elastic modulus and tensile strength, by applying virtual mechanical tests. researchgate.netrsc.org

Simulation ParameterInformation Gained
Reaction Cutoff DistancesDefines the proximity required for hydrolysis and condensation reactions to occur.
Force Field ParametersDescribes the interactions between atoms, influencing the polymer chain dynamics and network structure.
System Density and TemperatureAffects the rate of diffusion and reaction, and the final properties of the network.

Density Functional Theory (DFT) Studies on this compound Reaction Pathways and Catalysis

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the detailed mechanisms of chemical reactions, including the hydrolysis and polymerization of this compound. researchgate.netresearchgate.netdominican.edu DFT calculations can map out the potential energy surface of a reaction, identifying transition states and calculating activation energies, which are crucial for understanding reaction rates. researchgate.netdominican.edu

The hydrolysis of this compound is the initial and critical step in the formation of polysiloxanes. DFT studies on similar chlorosilanes suggest that the hydrolysis can proceed through a concerted mechanism involving the addition of a water molecule across the Si-Cl bond and the simultaneous elimination of HCl. iitb.ac.in The presence of additional water molecules can act as a catalyst by stabilizing the transition state through hydrogen bonding, thereby lowering the activation energy. iitb.ac.in

Reaction StepPredicted MechanismKey Findings from DFT
First HydrolysisConcerted addition-eliminationCalculation of the activation energy barrier.
Second HydrolysisSimilar to the first, likely with a slightly different activation energy.Determination of the relative stability of the diol intermediate.
CondensationNucleophilic attack of a silanol on another protonated silanol.Elucidation of the transition state for siloxane bond formation.

DFT calculations can also be employed to study the effect of catalysts on the polymerization of this compound. For instance, the mechanism of acid or base catalysis can be elucidated by modeling the interaction of the catalyst with the silicon center and the reacting species. These calculations can help in the rational design of more efficient catalytic systems for the synthesis of polysiloxanes.

Predictive Modeling of Material Properties from this compound Precursors

Predictive modeling, often employing Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, aims to establish a correlation between the molecular structure of precursors like this compound and the macroscopic properties of the resulting materials. researchgate.net These models can significantly accelerate the discovery and design of new materials with desired properties.

For polymers derived from this compound, such as polydiphenylsiloxane, predictive models can be developed to estimate various properties, including:

Thermal Stability: The introduction of diphenylsiloxane units into a polysiloxane chain is known to enhance thermal stability. nih.gov Predictive models can quantify this effect by correlating the percentage of diphenylsiloxane units with the onset temperature of thermal degradation. nih.gov

Mechanical Properties: The rigidity of the phenyl groups influences the mechanical properties of the resulting silicone. nih.govmdpi.com QSPR models can be built to predict properties like tensile strength, elongation at break, and modulus based on the molecular weight and cross-link density of the polymer, which are in turn dependent on the reaction conditions of the this compound precursor.

Dielectric Properties: The polarizability of the phenyl groups affects the dielectric constant of the material. mdpi.com Predictive models can relate the chemical composition of the polysiloxane to its dielectric performance.

These predictive models are typically built using a dataset of experimentally measured properties of various polysiloxanes and a set of calculated molecular descriptors for the corresponding monomer units. researchgate.net

Material PropertyKey Influencing Factor from this compoundModeling Approach
Thermal StabilityPresence of rigid phenyl groups.Correlation analysis with thermogravimetric analysis (TGA) data.
Mechanical ModulusDegree of cross-linking and chain stiffness.QSPR models based on topological and quantum-chemical descriptors.
Dielectric ConstantPolarizability of the diphenylsilyl units.Machine learning models trained on experimental data.

Future Research Directions and Emerging Applications of Dichlorodiphenylsilane

Integration of Dichlorodiphenylsilane (B42835) into Advanced Manufacturing and Additive Technologies

The unique properties of silicones, derived from this compound, make them highly suitable for the demands of advanced manufacturing and additive technologies, such as 3D printing. Research is increasingly focused on developing specialized silicone-based materials that can be processed using these innovative techniques to create complex, high-performance structures.

One of the most promising areas is the formulation of thixotropic silicone inks for Direct Ink Writing (DIW). llnl.gov These inks are engineered to flow through a nozzle during printing and then immediately solidify, allowing for the layer-by-layer construction of intricate three-dimensional objects. llnl.gov This technology is enabling the fabrication of soft robotics, customized biomedical devices, and advanced metamaterials. llnl.gov The inherent properties of silicones, such as thermal stability, chemical resistance, and biocompatibility, are critical for these applications. llnl.gov

Another area of active development is the use of silicones in Multi-Jet Fusion (MJF) processes. nih.gov This involves the selective application of a fusing agent onto a bed of silicone powder, which is then cured with infrared light. Characterization of silicone parts produced by both DIW and MJF reveals that their material properties can be tailored by adjusting the chemical composition and crosslinking density. nih.gov Future research will likely focus on refining these processes to enhance the mechanical properties and surface quality of the final products. nih.gov

The ability to create transparent 3D-printed silicone elastomers opens up further possibilities. llnl.gov Custom-formulated resin systems are being developed that can be modified with leachable porogens to create materials with controlled porosity. llnl.gov This could lead to the production of materials with dynamic, controllable stress responses and lower densities, which are desirable for a range of advanced applications. llnl.gov

Development of Novel this compound-Based Functional Materials for Specialized Applications

This compound serves as a versatile building block for a new generation of functional materials with tailored properties for specialized applications, ranging from electronics to biomedicine.

In the field of optoelectronics, this compound is a key precursor in the synthesis of host materials for blue phosphorescent organic light emitting diodes (OLEDs). chemicalbook.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com The unique electronic properties of the phenyl groups in the this compound molecule contribute to the performance of these devices. By modifying the structure of the silane (B1218182) precursor, researchers can fine-tune the electronic and optical properties of the resulting materials to optimize the efficiency and lifetime of OLEDs.

The synthesis of functional polysiloxanes from this compound is another area of intense research, particularly for biomedical applications. nih.govresearchgate.netresearchgate.net These polymers can be engineered to have specific properties, such as biocompatibility, biodegradability, and drug-eluting capabilities. researchgate.nethskbrchemical.comzmsilane.com This makes them ideal for use in drug delivery systems, where they can provide controlled and targeted release of therapeutic agents. hskbrchemical.comzmsilane.comnih.gov Organosilicon compounds are also being explored for the development of biocompatible materials for implants, prosthetics, and tissue engineering scaffolds. hskbrchemical.comzmsilane.com

Furthermore, this compound is used to modify the surfaces of materials to enhance properties such as hydrophobicity. chemimpex.com This is valuable in industries like textiles and coatings where water resistance is a critical factor. chemimpex.com Research in this area is focused on developing more durable and efficient surface treatments based on this compound derivatives.

Table 1: Emerging Applications of this compound-Based Materials

Application AreaMaterial TypeKey PropertiesResearch Focus
Advanced ManufacturingThixotropic Silicone InksFlow properties, rapid curingSoft robotics, biomedical devices
OptoelectronicsHost materials for OLEDsElectronic and optical propertiesImproved efficiency and lifetime
BiomedicineFunctional PolysiloxanesBiocompatibility, drug-elutingDrug delivery, tissue engineering
Surface ModificationSilane-based coatingsHydrophobicity, durabilityWater-resistant textiles and coatings

Sustainable Synthesis Approaches and Process Greenification for this compound Production

The traditional synthesis of this compound and other organochlorosilanes raises environmental concerns due to the use of corrosive reagents and the generation of hazardous byproducts. rsc.orgmdpi.com Consequently, a significant area of future research is dedicated to developing more sustainable and "green" synthesis methods.

One promising approach is the exploration of alternative precursors to chlorosilanes, such as alkoxysilanes. mdpi.com These compounds are less corrosive and can be synthesized through more environmentally friendly routes. mdpi.com Research is focused on developing efficient catalytic systems for the direct synthesis of alkoxysilanes, which could ultimately replace the current reliance on chlorosilane-based processes. mdpi.com

Catalytic dehydrocoupling is another sustainable strategy for forming silicon-nitrogen (Si-N) bonds, offering a direct and atom-economical alternative to traditional methods that use chlorosilanes and generate ammonium (B1175870) salt waste. rsc.org This process, which produces only hydrogen gas as a byproduct, is being investigated for the synthesis of a wide range of aminosilanes. rsc.org

The use of biocatalysis is also emerging as a powerful tool for the green synthesis of silicon-containing compounds. For instance, researchers have demonstrated that the enzyme cytochrome P450 can selectively oxidize hydrosilanes to silanols under mild conditions, using oxygen as the terminal oxidant. nih.govresearchgate.netscispace.com This enzymatic approach avoids the use of harsh oxidizing agents and the formation of disiloxane (B77578) byproducts, which are common in conventional chemical syntheses. nih.govresearchgate.netscispace.com Further development of enzyme-catalyzed reactions could lead to highly efficient and selective methods for producing a variety of organosilane compounds. nih.gov

Table 2: Comparison of Synthesis Routes for Organosilicon Compounds

Synthesis RoutePrecursorsByproductsAdvantagesResearch Challenges
Traditional MethodChlorosilanesHydrogen chloride, ammonium saltsWell-establishedCorrosive, hazardous waste
Alkoxysilane RouteAlkoxysilanesAlcoholsLess corrosive, greenerCatalyst development
Catalytic DehydrocouplingSilanes, AminesHydrogen gasAtom-economical, cleanCatalyst efficiency and selectivity
Enzymatic OxidationHydrosilanesWaterMild conditions, high selectivityEnzyme stability and scalability

Interdisciplinary Research Frontiers and Unexplored Potentials of this compound Chemistry

The unique chemical properties of this compound and its derivatives are creating new opportunities at the intersection of chemistry, biology, and medicine. The field of medicinal chemistry is one of the most exciting frontiers for organosilicon compounds.

The incorporation of silicon into small molecules is being explored as a strategy to enhance their therapeutic properties. acs.orgresearchgate.net Silicon-containing compounds can exhibit improved potency, metabolic stability, and pharmacokinetic profiles compared to their carbon-based counterparts. acs.orgresearchgate.net This has led to research into organosilicon molecules as potential inhibitors for various enzymes and as new drug candidates. acs.org

Organosilicon compounds are also finding applications in drug delivery and biomedical imaging. hskbrchemical.comzmsilane.comnih.gov Their biocompatibility and tunable properties make them suitable for creating nanocarriers that can protect drugs from degradation and deliver them to specific targets in the body. hskbrchemical.comzmsilane.com In addition, the unique properties of silicon can be leveraged to develop novel imaging agents for diagnostic applications. researchgate.net

The development of organosilicon-based sensors is another active area of interdisciplinary research. The reactivity of the silicon center can be harnessed to design molecules that selectively bind to specific analytes, leading to a detectable signal. This could pave the way for new diagnostic tools and environmental monitoring systems.

Computational studies are also playing an increasingly important role in exploring the untapped potential of this compound chemistry. Theoretical calculations can be used to predict the properties of new organosilicon compounds and to understand the mechanisms of their reactions. This can help to guide the design of new materials and to accelerate the discovery of new applications.

Q & A

Q. What is the role of dichlorodiphenylsilane in silicon organic chemistry, and how is it methodologically employed in synthesis?

this compound serves as a precursor for synthesizing silicon-containing compounds such as silanes, siloxanes, and silicones. Its phenyl groups enhance thermal and chemical stability in derived materials. Methodologically, it is used to introduce phenyl substituents via nucleophilic substitution or condensation reactions. For example, hydrolysis under controlled conditions yields diphenylsilanol, which can further polymerize into silicones . Experimental protocols often require inert atmospheres (e.g., nitrogen) to prevent premature hydrolysis during synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its toxicity and reactivity with water (releasing HCl), researchers must use gloves, goggles, and fume hoods. Immediate neutralization of spills with sodium bicarbonate is recommended. Safety data sheets (SDS) emphasize avoiding skin contact and inhalation, with emergency procedures including eye rinsing (S26) and medical consultation (S45) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is standard for structural verification, while Gas Chromatography-Mass Spectrometry (GC-MS) assesses purity. Elemental analysis and Fourier-Transform Infrared (FTIR) spectroscopy validate functional groups, such as Si-Cl bonds (~480 cm⁻¹) . For new compounds, additional methods like X-ray crystallography may be required .

Advanced Research Questions

Q. How can researchers address contradictions in purity assessments of this compound-derived compounds?

Discrepancies often arise from residual solvents or incomplete reactions. Methodological solutions include:

  • Cross-validating purity via High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).
  • Using deuterated solvents in NMR to detect trace impurities.
  • Referencing synthesis protocols from the Beilstein Journal of Organic Chemistry, which mandates full characterization for novel compounds .

Q. What experimental design considerations are essential for optimizing cross-coupling reactions involving this compound?

Key factors include:

  • Catalyst selection (e.g., palladium-based catalysts for Suzuki-Miyaura couplings).
  • Solvent choice (e.g., toluene or THF) to balance reactivity and stability.
  • Temperature control (typically 80–110°C) to prevent decomposition. Advanced studies should include kinetic monitoring via in-situ FTIR or Raman spectroscopy to track reaction progress .

Q. How does the Analog Identification Methodology (AIM) handle limitations in identifying structural analogs of this compound?

AIM requires exact ring matching and disallows substitutions (e.g., pyridine for phenyl), limiting analog identification. Researchers can mitigate this by:

  • Manually expanding the analog list using cheminformatics tools (e.g., QSAR models).
  • Validating analogs through in silico docking studies or experimental reactivity assays. Current AIM updates aim to relax ring-matching constraints, but interim solutions involve hybrid computational-experimental approaches .

Q. What strategies prevent hydrolysis of this compound during solvent-free syntheses?

Hydrolysis is minimized by:

  • Using anhydrous solvents (e.g., distilled THF) and molecular sieves.
  • Employing scavengers like triethylamine to neutralize HCl byproducts.
  • Conducting reactions under strict moisture-free conditions via Schlenk techniques. Post-reaction quenching with dry ice/ethanol mixtures can also stabilize intermediates .

Data Management and Reproducibility

Q. How should researchers document experimental procedures for this compound to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Provide detailed synthesis protocols in the main text or supplementary materials.
  • Include spectral data (NMR shifts, IR peaks) and crystallographic files (CIF) for novel compounds.
  • Specify batch-specific purity metrics and supplier information for reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.